Superior Time to Progression (TTP) and Objective Response Rate (ORR) vs. Sorafenib in Phase III Advanced Hepatocellular Carcinoma (HCC)
In a randomized, open-label, global Phase III trial (NCT01009593) of 1,035 patients with advanced HCC, linifanib demonstrated a statistically significant improvement in median time to progression (TTP) and objective response rate (ORR) compared to sorafenib, the standard-of-care first-line therapy at the time [1]. While overall survival (OS) was similar between the two arms (HR 1.046, 95% CI 0.896-1.221), the secondary endpoints strongly favored linifanib, indicating a different clinical dynamic that may be relevant for research models requiring rapid disease control or a different response pattern.
| Evidence Dimension | Time to Progression (TTP) and Objective Response Rate (ORR) |
|---|---|
| Target Compound Data | Median TTP: 5.4 months (95% CI 4.2-5.6); ORR: 13.0% |
| Comparator Or Baseline | Sorafenib: Median TTP 4.0 months (95% CI 2.8-4.2); ORR 6.9% |
| Quantified Difference | TTP HR 0.759 (95% CI 0.643-0.895), p=0.001; ORR difference of 6.1 percentage points |
| Conditions | Open-label, randomized Phase III trial in 1,035 patients with advanced Child-Pugh A hepatocellular carcinoma without prior systemic therapy; linifanib 17.5 mg QD vs. sorafenib 400 mg BID. |
Why This Matters
For researchers investigating mechanisms of acquired resistance or combination therapies in HCC models, linifanib offers a distinct efficacy profile with a significantly longer TTP and higher response rate compared to the historical control of sorafenib, which is critical for interpreting experimental outcomes.
- [1] Cainap C, Qin S, Huang WT, et al. Linifanib versus Sorafenib in patients with advanced hepatocellular carcinoma: results of a randomized phase III trial. J Clin Oncol. 2015;33(2):172-179. View Source
